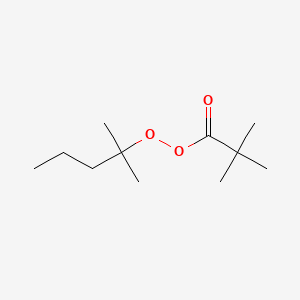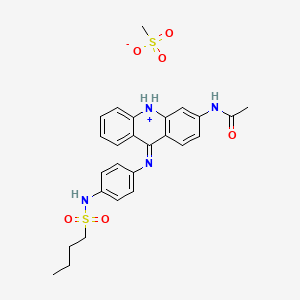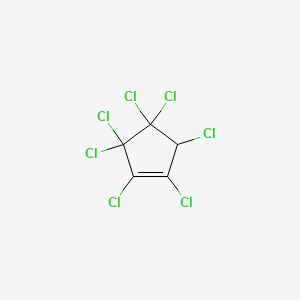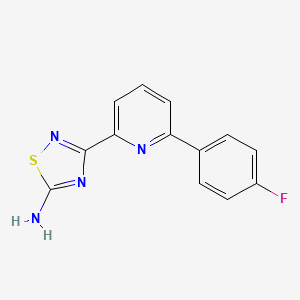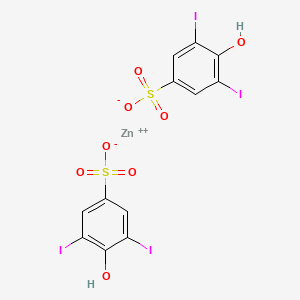
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) is a chemical compound with the molecular formula C₁₂H₆I₄O₈S₂Zn and a molecular weight of 915.30912 g/mol It is known for its unique structure, which includes zinc coordinated with two 4-hydroxy-3,5-diiodobenzenesulphonate ligands
Preparation Methods
The synthesis of zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) typically involves the reaction of zinc salts with 4-hydroxy-3,5-diiodobenzenesulphonic acid. The reaction conditions often include an aqueous medium and controlled pH to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can alter the oxidation state of zinc and potentially modify the organic ligands.
Substitution: The sulphonate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex compounds.
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) exerts its effects involves its interaction with molecular targets through its zinc center and organic ligands. The zinc ion can coordinate with various biological molecules, influencing their structure and function. The sulphonate groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can be compared with other similar compounds, such as:
Zinc bis(4-hydroxybenzenesulphonate): Lacks the iodine atoms, resulting in different chemical properties and reactivity.
Zinc bis(3,5-diiodobenzenesulphonate): Lacks the hydroxyl groups, affecting its solubility and interaction with other molecules.
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonamide): Contains an amide group instead of a sulphonate group, leading to different biological and chemical behavior.
Properties
CAS No. |
547-41-1 |
|---|---|
Molecular Formula |
C12H6I4O8S2Zn |
Molecular Weight |
915.3 g/mol |
IUPAC Name |
zinc;4-hydroxy-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/2C6H4I2O4S.Zn/c2*7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h2*1-2,9H,(H,10,11,12);/q;;+2/p-2 |
InChI Key |
GOQGBEWRWLVSSW-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


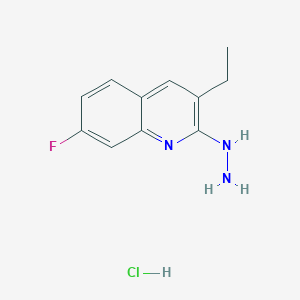


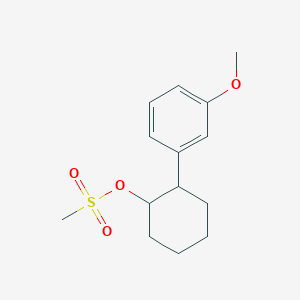
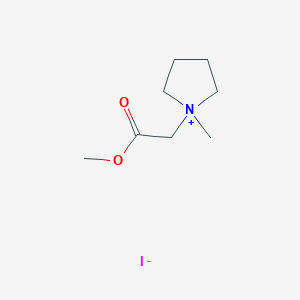
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
